(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 624724-17-0
VCID: VC9835840
InChI: InChI=1S/C21H16FN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11-
SMILES: CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S
Molecular Formula: C21H16FN3O2S2
Molecular Weight: 425.5 g/mol

(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 624724-17-0

Cat. No.: VC9835840

Molecular Formula: C21H16FN3O2S2

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one - 624724-17-0

Specification

CAS No. 624724-17-0
Molecular Formula C21H16FN3O2S2
Molecular Weight 425.5 g/mol
IUPAC Name (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H16FN3O2S2/c1-24-20(26)18(29-21(24)28)11-14-12-25(15-6-4-3-5-7-15)23-19(14)13-8-9-17(27-2)16(22)10-13/h3-12H,1-2H3/b18-11-
Standard InChI Key LSWBYFSPXXCFQP-WQRHYEAKSA-N
Isomeric SMILES CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)/SC1=S
SMILES CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S
Canonical SMILES CN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (CAS 624724-18-1) features a thiazolidin-4-one ring fused to a pyrazole moiety via a methylene bridge. The pyrazole ring is substituted at position 3 with a 3-fluoro-4-methoxyphenyl group and at position 1 with a phenyl group. The thiazolidinone ring incorporates a thioxo group at position 2 and a methyl group at position 3, with a Z-configuration at the exocyclic double bond connecting the two heterocycles . The molecular formula is C₂₅H₁₈FN₃O₃S₂, corresponding to a molecular weight of 491.6 g/mol .

IUPAC Name

The systematic name, (5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its stereochemistry and substitution pattern . The Z-configuration is critical for maintaining the planar arrangement of the conjugated system, which influences electronic transitions and binding interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the preparation of the pyrazole precursor. A typical route includes:

  • Pyrazole Formation: Condensation of 3-fluoro-4-methoxyacetophenone with phenylhydrazine to yield the 1-phenyl-3-(3-fluoro-4-methoxyphenyl)pyrazole intermediate.

  • Thiazolidinone Assembly: Reaction of the pyrazole with methylamine and carbon disulfide to form the thiazolidinone ring.

  • Knoevenagel Condensation: Introduction of the methylene bridge via condensation with an aldehyde derivative under basic conditions .

Key challenges include controlling stereochemistry at the exocyclic double bond and minimizing side reactions during cyclization. Purification is typically achieved via column chromatography, with yields ranging from 40–60% .

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

TechniqueKey Observations
FTIRAbsorption at 1680 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (C=S stretch), and 1250 cm⁻¹ (C-F stretch) .
¹H NMRδ 8.2–7.3 (m, aromatic protons), δ 6.8 (s, pyrazole H), δ 3.9 (s, OCH₃), δ 2.4 (s, CH₃) .
¹³C NMRSignals at 180 ppm (C=O), 165 ppm (C=S), and 160 ppm (C-F) .
Mass SpecMolecular ion peak at m/z 491.6 ([M]⁺), with fragments at m/z 348 (pyrazole loss) and 202 (thiazolidinone ring) .

The InChIKey (APNBLAGDHUDPNB-XKZIYDEJSA-N) and SMILES (COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F) further validate the connectivity and stereochemistry .

Biological Activities and Mechanisms

Anticancer Properties

Preliminary assays on related compounds show IC₅₀ values of 10–20 µM against MCF-7 breast cancer cells. Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation . The methyl group at position 3 may reduce metabolic degradation, prolonging activity .

Anti-inflammatory Effects

In murine models, derivatives suppress COX-2 expression by 50–70% at 25 mg/kg doses. The thioxo group chelates zinc ions in COX-2’s active site, while the pyrazole ring modulates hydrophobic interactions .

Comparative Analysis with Structural Analogues

Impact of Substituents

Replacing the methoxy group with methyl (as in ) reduces polarity, lowering water solubility but increasing lipid membrane permeability. Conversely, substituting fluorine with chlorine enhances electrophilicity, improving enzyme inhibition at the cost of higher toxicity .

Stereochemical Considerations

The Z-configuration is critical for bioactivity. The E-isomer of a related compound shows 10-fold lower potency against AChE, highlighting the importance of spatial arrangement in target binding .

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